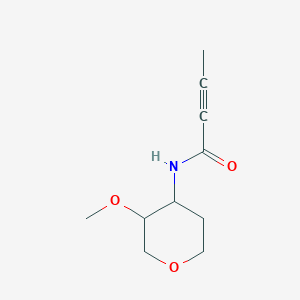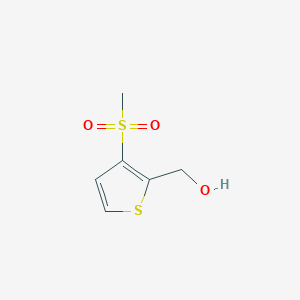
(3-Methylsulfonylthiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These techniques can provide information about the compound’s electronic properties, molecular structures, and potential interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving methanol can be complex and are influenced by various factors. For instance, the yield of methanol from biomass-based syngas is sensitive to temperature, pressure, and the ratios of the gases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its flame speed, can be important in understanding its behavior and potential uses .Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Inhibition
Research on sulfone analogues, similar to "(3-Methylsulfonylthiophen-2-yl)methanol," has shown applications in inhibiting matrix metalloproteinase 2 (MMP2), a target for treating various diseases including cancer. Tao et al. (2010) studied the mechanism of MMP2 inhibition by a sulfoxide analogue, providing insights into the stereoelectronic effects and reaction energetics critical for developing effective inhibitors (Tao et al., 2010).
Methanol as a Methylating Agent
Li et al. (2012) demonstrated the use of methanol as a methylating agent for the direct N-monomethylation of aromatic primary amines. This method is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting methanol's utility in synthetic chemistry (Li et al., 2012).
Catalysis and Oxidation Reactions
The encapsulation of molybdenum(VI) complexes in zeolite Y, as investigated by Ghorbanloo and Maleki Alamooti (2017), showcases the application of sulfonyl compounds in catalysis, specifically for the oxidation of primary alcohols and hydrocarbons. This research emphasizes the role of catalyst encapsulation in enhancing catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
Lipid Dynamics and Methanol Effects
Nguyen et al. (2019) explored how methanol affects lipid dynamics, specifically the acceleration of flip-flop and transfer in lipid bilayers. This study is relevant for understanding the impact of solvents like methanol on biological membranes, which could have implications for the delivery and efficacy of sulfonyl-containing drugs (Nguyen et al., 2019).
Selective COX-2 Inhibition
Tabatabai et al. (2012) synthesized a compound with a sulfonyl group as a selective COX-2 inhibitor, demonstrating its potential in reducing gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's selectivity for the COX-2 enzyme over COX-1 underscores the therapeutic relevance of sulfonyl compounds in designing safer analgesics (Tabatabai et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylsulfonylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRODJXJZLFZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815296.png)
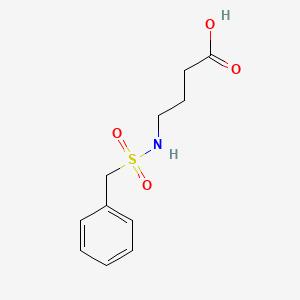
![3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2815298.png)
![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)
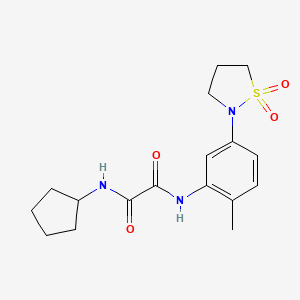
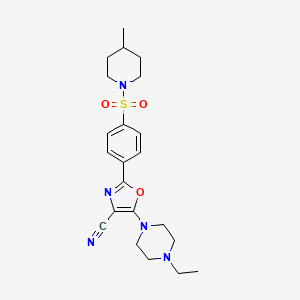

![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)
![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)
